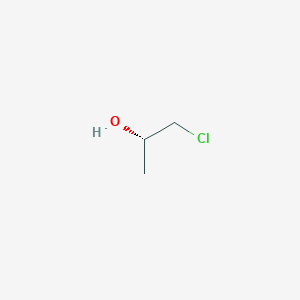
(S)-1-Chloro-2-propanol
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Chiral Intermediates
(S)-1-Chloro-2-propanol serves as a chiral intermediate in the synthesis of antidepressant drugs. A study highlighted the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, demonstrating high enantioselectivity. This process involves microbial reductases expressed in E. coli, specifically utilizing the yeast reductase YOL151W for high activity and exclusively generating the (S)-alcohol product. The study elaborates on the optimal conditions for this synthesis, including temperature and pH, and introduces a glucose dehydrogenase coupling reaction for NADPH regeneration. This method achieves complete conversion of the substrate to the (S)-alcohol product with an enantiomeric excess value of 100% (Choi et al., 2010).
Environmental and Analytical Chemistry
Another application of related chloropropanols includes the determination of 1,3-dichloro-2-propanol and 3-chloro-1,2-propandiol in aqueous matrices, such as soy sauce. This study utilized headspace on-fiber derivatization following solid-phase microextraction combined with gas chromatography-mass spectrometry, demonstrating a simple, fast, and accurate technique for identifying trace chloropropanols in complex samples (Lee, Chiu, & Dou, 2007).
Surface Science and Catalysis
Research on the thermal chemistry of chloropropanols on metal surfaces provides insights into their potential applications in surface science and catalysis. For instance, the thermal activation of 1-chloro-2-methyl-2-propanol on a Ni(100) surface leads to the formation of oxametallacycle surface intermediates. This study offers a detailed pathway of the chemical reactions involved, including bond scission and the production of various intermediates and final products, highlighting the role of chloropropanols in modifying surface chemistry and facilitating catalytic processes (Zhao, Deng, & Zaera, 2010).
Conformational and Kinetic Studies
The conformational isomerism and kinetic resolution of chloropropanols have been subjects of research, providing valuable information on their structural dynamics and applications in synthesizing optically pure compounds. These studies explore the stereochemistry and reaction kinetics of chloropropanols, contributing to the understanding of their behavior in various chemical reactions and their utility in synthesizing enantiomerically pure pharmaceutical intermediates (Gonçalves et al., 2013).
Microbial Degradation and Environmental Biotechnology
The microbial degradation of chloropropanols, such as the complete mineralization of 2,3-dichloro-1-propanol by specific bacterial strains, underscores the environmental relevance of these compounds. This research identifies bacteria capable of degrading chemically stable chloropropanols, offering potential biotechnological applications in environmental remediation and the biodegradation of persistent organic pollutants (Effendi, Greenaway, & Dancer, 2000).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-chloropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTSGNJTASLUOY-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309341 | |
| Record name | 2-Propanol, 1-chloro-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Chloro-2-propanol | |
CAS RN |
37493-16-6 | |
| Record name | 2-Propanol, 1-chloro-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37493-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-chloro-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-Chloro-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





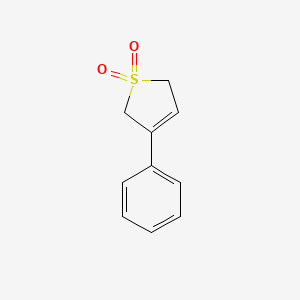


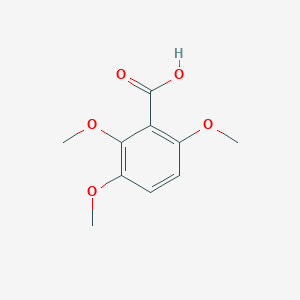
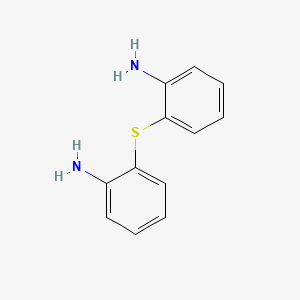

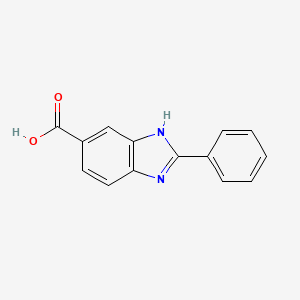

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)
